1,2-Acenaphthylenedione, 4,7-dimethyl- 1,2-Acenaphthylenedione, 4,7-dimethyl-
Brand Name: Vulcanchem
CAS No.: 663617-04-7
VCID: VC16788335
InChI: InChI=1S/C14H10O2/c1-7-3-9-4-8(2)6-11-12(9)10(5-7)13(15)14(11)16/h3-6H,1-2H3
SMILES:
Molecular Formula: C14H10O2
Molecular Weight: 210.23 g/mol

1,2-Acenaphthylenedione, 4,7-dimethyl-

CAS No.: 663617-04-7

Cat. No.: VC16788335

Molecular Formula: C14H10O2

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

1,2-Acenaphthylenedione, 4,7-dimethyl- - 663617-04-7

Specification

CAS No. 663617-04-7
Molecular Formula C14H10O2
Molecular Weight 210.23 g/mol
IUPAC Name 4,7-dimethylacenaphthylene-1,2-dione
Standard InChI InChI=1S/C14H10O2/c1-7-3-9-4-8(2)6-11-12(9)10(5-7)13(15)14(11)16/h3-6H,1-2H3
Standard InChI Key CGRHTJADUXIJQV-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C3C(=C1)C(=O)C(=O)C3=CC(=C2)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of 1,2-acenaphthylenedione, 4,7-dimethyl- is C₁₄H₁₀O₂, with a molecular weight of 210.228 g/mol . The structure consists of an acenaphthene core (a bicyclic system derived from naphthalene) substituted with two ketone groups at positions 1 and 2 and methyl groups at positions 4 and 7 (Figure 1).

Table 1: Key Identifiers of 1,2-Acenaphthylenedione, 4,7-Dimethyl-

PropertyValue
CAS No.663617-04-7
Synonyms4,7-Dimethylacenaphthenequinone; 4,7-Dimethylacenaphthylene-1,2-dione
Molecular FormulaC₁₄H₁₀O₂
Molecular Weight210.228 g/mol
MDL NumberNot Specified

Substituent Effects and Reactivity

The methyl groups at positions 4 and 7 introduce steric and electronic modifications to the acenaphthenequinone framework. Methyl substituents are electron-donating by induction, which may influence the compound’s reactivity in cycloaddition or oxidation reactions. Comparatively, brominated analogs like 5,6-dibromo-1,2-acenaphthylenedione (CAS 43017-99-8) exhibit distinct electronic profiles due to the electron-withdrawing nature of bromine atoms .

Synthesis and Purification Strategies

Challenges in Synthesis

The reduction of nitro groups in intermediates, as observed in related compounds, often faces challenges such as over-reduction or oxidation sensitivity. For instance, attempts to reduce dinitro-substituted phenylenediamines with hydrazine and zinc dust resulted in low yields due to rapid oxidation of the diamine product . Similar difficulties may arise during the synthesis of 4,7-dimethylacenaphthenequinone, necessitating inert atmospheres and meticulous purification.

Physicochemical Properties

Solubility and Stability

The methyl groups enhance lipophilicity compared to unsubstituted acenaphthenequinone, likely improving solubility in nonpolar solvents like dichloromethane or toluene. Stability under ambient conditions remains undocumented but is expected to align with similar quinones, which are generally stable if protected from light and moisture.

SupplierLocationAdvantage Score
Henan Lien Chemical Products Co., Ltd.China58
Henan Weituxi Chemical Technology Co., Ltd.China58
Shandong Dongde New Materials Co., LtdChina58

Future Research Directions

  • Spectral Characterization: Detailed NMR and mass spectrometry studies to confirm structure and purity.

  • Reactivity Studies: Exploration of Diels-Alder reactions or photochemical transformations.

  • Toxicity Profiling: Assessment of environmental and health impacts to guide industrial use.

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